N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide
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Overview
Description
N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolidinone ring, a thiadiazole moiety, and a fluorobenzamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the core pyrrolidinone structure. One common method involves the reaction of 3,4-dimethylphenylamine with succinic anhydride to form the corresponding pyrrolidinone derivative. This intermediate is then reacted with thiosemicarbazide to introduce the thiadiazole ring. Finally, the fluorobenzamide group is attached through a coupling reaction with 4-fluorobenzoic acid under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can facilitate the coupling reactions, while advanced purification techniques, such as recrystallization and chromatography, ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide has a wide range of applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: Studied for its antimicrobial properties, showing activity against various bacterial strains.
Materials Science: Used in the development of advanced materials with specific electronic properties.
Industry: Employed as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, which is particularly relevant in its anticancer and antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
- **N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide
- **N-(3,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Uniqueness
N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide stands out due to its unique combination of a pyrrolidinone ring, a thiadiazole moiety, and a fluorobenzamide group. This structure imparts distinct chemical properties and biological activities, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C21H19FN4O2S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H19FN4O2S/c1-12-3-8-17(9-13(12)2)26-11-15(10-18(26)27)20-24-25-21(29-20)23-19(28)14-4-6-16(22)7-5-14/h3-9,15H,10-11H2,1-2H3,(H,23,25,28) |
InChI Key |
CVYAHTFMTNRIKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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